1-[(4-methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[(4-methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c1-22-14(6-8-23-9-7-14)10-19-13(21)20-12-5-3-2-4-11(12)15(16,17)18/h2-5H,6-10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAQGUJKLIVYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-methoxythiophenol with formaldehyde to form the intermediate 4-methoxythian-4-ylmethyl chloride. This intermediate is then reacted with 2-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxythianyl group can be oxidized to form sulfoxides or sulf
Biological Activity
1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C15H19F3N2O2S
- Molecular Weight : 348.39 g/mol
- CAS Number : 2034487-70-0
The compound features a thian ring and a trifluoromethyl group, which are significant for its biological interactions.
1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea exhibits multiple mechanisms of action, primarily through modulation of specific biological pathways:
- TRPV1 Antagonism : Similar compounds have shown antagonistic activity towards the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception and inflammatory responses. The structural similarity suggests potential TRPV1 inhibitory effects .
- Anti-inflammatory Properties : The presence of the trifluoromethyl group may enhance the compound's ability to interact with inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds and their implications for 1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea:
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally similar to 1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea:
- Pain Management : A study demonstrated that TRPV1 antagonists significantly reduced pain in animal models, suggesting that similar compounds could be effective in treating chronic pain conditions .
- Inflammation Reduction : Research indicated that certain urea derivatives effectively decreased levels of inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues of Urea Derivatives
The following table summarizes key structural and physicochemical properties of analogous compounds:
Key Structural and Functional Differences
Substitution Position on Phenyl Group: The target compound’s ortho-CF₃ group contrasts with para-CF₃ in analogs like 11d . Ortho substitution may reduce rotational freedom and enhance target selectivity due to steric effects.
Heterocyclic Core Variations :
- Thiazole-based analogs (e.g., 11j , 11d ) show higher molecular weights (~534 g/mol) due to the thiazole ring’s nitrogen and sulfur atoms .
- The target’s 4-methoxythiane core offers a unique balance of lipophilicity and metabolic resistance compared to pyridine (7n ) or morpholine (M64 ) derivatives .
Synthetic Yields :
- Thiazole-containing ureas (e.g., 11j , 11d ) show high yields (85–88%), suggesting robust synthetic routes .
- Pyrrole-carbonyl analogs (e.g., ) achieve moderate yields (72%), likely due to multi-step synthesis.
Functional Group Additions: Hydrazinyl groups in compounds (e.g., 1f, 1g) introduce hydrogen-bonding sites, enhancing solubility but possibly reducing bioavailability . The morpholino group in M64 improves water solubility, critical for pharmacokinetics .
Research Implications and Gaps
- Ortho vs. Para CF₃ Effects : The target compound’s ortho-CF₃ substitution warrants further study to assess steric vs. electronic impacts on target engagement.
- 4-Methoxythiane vs. Thiazole : Comparative studies on metabolic stability (e.g., CYP450 interactions) could clarify advantages of the methoxythiane core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
